LogP and Hydrogen-Bond Acceptor Differentiation vs Cyclohexanecarbonyl Chloride
1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride exhibits a computed logP (XLogP3) of 1.4 and three hydrogen-bond acceptors, while cyclohexanecarbonyl chloride has logP 2.9 and one acceptor [REFS‑1][REFS‑2]. This reduction in lipophilicity by 1.5 log units and the increase in HBA count reflect the spiro‑ketal's influence on molecular recognition and solubility, parameters critical for CNS drug candidates where lower logP correlates with reduced hERG binding and improved metabolic stability [REFS‑3].
| Evidence Dimension | Predicted logP (XLogP3) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | Cyclohexanecarbonyl chloride logP 2.9 |
| Quantified Difference | ΔlogP = ‑1.5 |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025 release) [REFS‑1][REFS‑2] |
Why This Matters
Lower logP can reduce off‑target cardiac risks and improve oral absorption profiles, directly influencing the selection of building blocks for early‑stage medicinal chemistry programs.
- [1] PubChem CID 53440507, 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride: Computed Properties. National Center for Biotechnology Information. View Source
- [2] PubChem CID 75938, Cyclohexanecarbonyl chloride: Computed Properties. National Center for Biotechnology Information. View Source
- [3] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. View Source
